molecular formula C15H16F2N2O2 B2868854 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione CAS No. 306730-21-2

1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione

Cat. No.: B2868854
CAS No.: 306730-21-2
M. Wt: 294.302
InChI Key: LUACENFGWNBDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and a piperidinodihydro-pyrrole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-difluorophenyl precursor, which is then subjected to a series of reactions including nucleophilic substitution, cyclization, and condensation to form the final product. Key reagents often include fluorinated aromatic compounds, piperidine derivatives, and various catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent quality and scalability. The use of environmentally benign solvents and reagents is also emphasized to minimize the ecological impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often employing reagents such as lithium aluminum hydride, can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, where the compound binds to active sites, modulating their activity. The difluorophenyl group enhances binding affinity and specificity, while the piperidinodihydro-pyrrole-dione moiety contributes to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-piperidinodihydro-1H-pyrrole-2,5-dione
  • 1-(2,4-Difluorophenyl)-3-pyrrolidinodihydro-1H-pyrrole-2,5-dione

Comparison: Compared to similar compounds, 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural difference can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct and valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2/c16-10-4-5-12(11(17)8-10)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUACENFGWNBDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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